Metal phthalein

Description

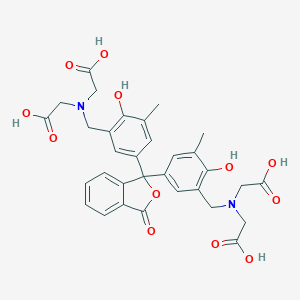

Structure

2D Structure

Properties

CAS No. |

2411-89-4 |

|---|---|

Molecular Formula |

C32H32N2O12 |

Molecular Weight |

636.6 g/mol |

IUPAC Name |

2-[[5-[1-[3-[[carboxylatomethyl(carboxymethyl)azaniumyl]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)azaniumyl]acetate |

InChI |

InChI=1S/C32H32N2O12/c1-17-7-21(9-19(29(17)43)11-33(13-25(35)36)14-26(37)38)32(24-6-4-3-5-23(24)31(45)46-32)22-8-18(2)30(44)20(10-22)12-34(15-27(39)40)16-28(41)42/h3-10,43-44H,11-16H2,1-2H3,(H,35,36)(H,37,38)(H,39,40)(H,41,42) |

InChI Key |

IYZPEGVSBUNMBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)O |

Other CAS No. |

2411-89-4 |

physical_description |

Light brown powder; [Aldrich MSDS] |

Related CAS |

62698-54-8 (tetra-hydrochloride salt) |

Synonyms |

3’,3’’-Bis[[bis(carboxymethyl)amino]methyl]-5’,5’’-dimethyl-phenolphthalein; _x000B_N,N’-[(3-Oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)glycine]; _x000B_3,3’-Bis[N,N-bis(carboxymethyl)aminomethyl]-o-cresolp |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Metallophthalocyanines and Phthalein-Based Metal Indicators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of two important classes of metal-coordinating compounds: metallophthalocyanines and phthalein-based metal indicators. This document details experimental protocols, presents quantitative data in structured tables, and visualizes key processes using logical diagrams.

Metallophthalocyanines: Synthesis and Characterization

Metallophthalocyanines (MPcs) are robust macrocyclic compounds with extensive applications, including as photosensitizers in photodynamic therapy (PDT), a promising modality for cancer treatment.[1] The introduction of a central metal ion and peripheral substituents can significantly modulate their photophysical and biological properties.[2]

Synthesis of Metallophthalocyanines

MPcs are typically synthesized via the cyclotetramerization of phthalonitrile derivatives around a central metal ion.[1] Several methods have been developed, each with its own advantages.

This method involves the refluxing of a substituted phthalonitrile with a metal chloride in a high-boiling solvent.[3]

Experimental Protocol:

-

Combine 4,5-dichlorophthalonitrile and the corresponding metal chloride (e.g., CoCl₂, ZnCl₂, VOCl₃) in 1-chloronaphthalene.[3]

-

Reflux the mixture under constant stirring for 2 hours.[3]

-

Cool the reaction mixture and purify the crude product by sequential Soxhlet extraction with diethyl ether, acetone, and ethanol (24 hours each) to remove unreacted precursors and by-products.[3]

-

Heat the resulting complex under vacuum (10⁻⁵ Torr) at 300°C to yield the final product.[3]

This approach offers a rapid and environmentally friendly alternative to traditional solvent-based methods.[4]

Experimental Protocol:

-

Thoroughly mix and grind phthalonitrile and the appropriate metal salt (e.g., CuCl, CoCl₂, NiCl₂, FeCl₃, ZnCl₂, PdCl₂, PtCl₄, RuCl₃).[4]

-

Expose the mixture to microwave irradiation for 3 to 7 minutes in the absence of a solvent.[4]

-

The reaction proceeds rapidly as the mixture melts.[4]

-

Purify the resulting metallophthalocyanine by washing with appropriate solvents and vacuum sublimation.[4]

Characterization of Metallophthalocyanines

Thorough characterization is essential to confirm the chemical composition, purity, and physicochemical properties of the synthesized MPcs.

Key Characterization Techniques:

-

Elemental Analysis: To determine the elemental composition of the compound.[3]

-

Vibrational Spectroscopy (IR and Raman): To identify functional groups and confirm the molecular structure. The disappearance of the C≡N stretching vibration from the phthalonitrile precursor is a key indicator of successful synthesis.[3][5]

-

Electronic Absorption Spectroscopy (UV-Vis): To study the electronic transitions within the molecule. MPcs typically exhibit a strong Q-band in the visible region (around 600-700 nm) and a Soret (or B) band in the near-UV region (around 300-400 nm).[6][7]

-

X-ray Diffraction (XRD): To determine the crystal structure and morphology of the material in both powder and thin-film forms.[3]

-

Thermal Analysis (e.g., TGA): To evaluate the thermal stability of the compounds.[8]

Table 1: Summary of Quantitative Data for Selected Metallophthalocyanines

| Compound | Synthesis Method | Yield (%) | Q-band λmax (nm) (Solvent) | Reference |

| CoPcCl₈ | Solution-based cyclotetramerization | 55-70 | Not specified | [3] |

| ZnPcCl₈ | Solution-based cyclotetramerization | 55-70 | Not specified | [3] |

| VOPcCl₈ | Solution-based cyclotetramerization | 55-70 | Not specified | [3] |

| Cu(pc) | Microwave-assisted | Not specified | Not specified | [4] |

| Co(pc) | Microwave-assisted | Not specified | Not specified | [4] |

| Ni(pc) | Microwave-assisted | Not specified | Not specified | [4] |

| Fe(pc) | Microwave-assisted | Not specified | Not specified | [4] |

| Zn(pc) | Microwave-assisted | Not specified | Not specified | [4] |

| Tetranitro Zinc (II) Phthalocyanine | Base catalysis | 72 | 687 (THF) | [7][9] |

| Copper(II) tetranitro phthalocyanine | Not specified | 82 | 672 (THF) | [7] |

Visualization of Metallophthalocyanine Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of metallophthalocyanines.

Phthalein-Based Metal Indicators: Synthesis and Characterization

Phthalein-based indicators are widely used in analytical chemistry. While phenolphthalein is a well-known pH indicator, its derivatives can be functionalized to act as metal ion indicators, such as o-Cresolphthalein Complexone, also known as Metal Phthalein.[10][11]

Synthesis of o-Cresolphthalein

o-Cresolphthalein serves as the precursor for o-Cresolphthalein Complexone. It is synthesized by the condensation of o-cresol with phthalic anhydride.[12][13]

Experimental Protocol:

-

Mix phthalic anhydride and o-cresol.[13]

-

Slowly heat the mixture with stirring to dissolve the solids.[13]

-

Quickly add anhydrous zinc chloride to the mixture with stirring.[13]

-

Heat the reaction mixture at 105-110°C for 5-6 hours.[13]

-

Pour the reactant mixture into a solution of water and concentrated hydrochloric acid to precipitate the crude product.[4]

-

Filter and wash the precipitate with water.[13]

-

Dissolve the crude product in sodium hydroxide solution, filter, and then add hydrochloric acid to the filtrate to precipitate the purified o-cresolphthalein.[13]

-

Filter, wash with water, and air-dry the final product.[13]

o-Cresolphthalein Complexone (this compound)

o-Cresolphthalein Complexone is a metal indicator used for the complexometric titration of alkaline earth metals such as Ca²⁺, Mg²⁺, Sr²⁺, and Ba²⁺.[14][15] It forms a colored complex with these metal ions in an alkaline solution.[15][16]

While a direct, detailed synthesis protocol for o-Cresolphthalein Complexone from o-cresolphthalein is not explicitly detailed in the search results, the synthesis would involve a Mannich-type reaction to introduce the bis(carboxymethyl)amino groups onto the o-cresolphthalein backbone.

Characterization of Phthalein-Based Indicators

Key Characterization Techniques:

-

Melting Point: To determine the purity of the compound.[14]

-

UV-Vis Spectroscopy: To determine the absorption maxima and study the color change mechanism. o-Cresolphthalein Complexone has an absorption maximum between 577-580 nm in 0.1 M NaOH.[16]

-

Chromatography (e.g., Paper Chromatography): To assess the purity of the product.[14]

Table 2: Properties of o-Cresolphthalein and its Complexone

| Compound | Molecular Formula | Appearance | Melting Point (°C) | λmax (nm) (Condition) | Reference |

| o-Cresolphthalein | C₂₂H₁₈O₄ | White powder | 223 | Not specified | [12] |

| o-Cresolphthalein Complexone | C₃₂H₃₂N₂O₁₂ | Off-white crystalline powder | 181-185 (dec.) | 577-580 (in 0.1 M NaOH) | [16][17] |

Visualization of o-Cresolphthalein Synthesis

Caption: Synthesis workflow for o-cresolphthalein.

Applications in Drug Development: Metallophthalocyanines in Photodynamic Therapy

Metallophthalocyanines are promising photosensitizers for PDT. When activated by light of a specific wavelength, they generate reactive oxygen species (ROS) that induce cell death in cancerous tissues.[18][19]

Signaling Pathway of MPc-Mediated PDT

The primary mechanism of action of MPcs in PDT is the induction of apoptosis (programmed cell death).[18]

Key Events in the Signaling Pathway:

-

Photosensitizer Activation: The MPc, localized within the cancer cell (often in the mitochondria), absorbs light, leading to an excited state.[20]

-

ROS Generation: The excited MPc transfers energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS.[19]

-

Mitochondrial Damage: ROS cause damage to the mitochondria, leading to the collapse of the mitochondrial membrane potential.[20]

-

Apoptosis Induction: Mitochondrial damage triggers the apoptotic cascade, involving the expression of genes such as B-cell lymphoma 2 (Bcl-2), DNA fragmentation factor alpha (DFFA1), and caspase 2 (CASP2).[18]

-

Cell Death: The activation of caspases and other apoptotic factors leads to nuclear fragmentation and ultimately, cell death.[18]

Visualization of MPc-Mediated PDT Signaling Pathway

Caption: Signaling pathway of metallophthalocyanine-mediated photodynamic therapy.

References

- 1. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]

- 2. Drug Delivery Systems for Phthalocyanines for Photodynamic Therapy | Anticancer Research [ar.iiarjournals.org]

- 3. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Optical Characterizations and Gas Detection Study of Metalo-Phthalocyanine Thin Film Species [jns.kashanu.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Recent Progress in Phthalocyanine-Polymeric Nanoparticle Delivery Systems for Cancer Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. o-Cresolphthalein - Wikipedia [en.wikipedia.org]

- 13. CN102924414A - Method for preparing o-cresolphthalein - Google Patents [patents.google.com]

- 14. o-Cresolphthalein Complexone | 2411-89-4 [chemicalbook.com]

- 15. gspchem.com [gspchem.com]

- 16. adipogen.com [adipogen.com]

- 17. o-クレゾールフタレインコンプレキソン powder | Sigma-Aldrich [sigmaaldrich.com]

- 18. Induced cell death pathway post photodynamic therapy using a metallophthalocyanine photosensitizer in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A mitochondria-targeted zinc(ii) phthalocyanine for photodynamic therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Metal Phthalein (o-Cresolphthalein Complexone)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Metal Phthalein, a vital metallochromic indicator. Detailed experimental protocols for its synthesis and its use in the quantitative determination of metal ions are presented, along with key performance data and visualizations to support researchers in their laboratory work.

Core Concepts: Chemical Structure and Properties

This compound, systematically known as 2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetic acid, is a complexometric indicator belonging to the phthalein dye family.[1] Its utility stems from its ability to form distinctly colored complexes with alkaline earth metal ions, most notably calcium, in alkaline solutions.

The structure of this compound features a central phthalein core functionalized with two cresol rings, which are further substituted with iminodiacetic acid groups. These iminodiacetic acid moieties are the key to its function as a chelating agent, binding with metal ions to induce a conformational change in the molecule that results in a visible color change.

Synonyms: o-Cresolphthalein Complexone, Phthalein Purple, Xylenolphthalein-bis(iminodiacetic acid)[2][3]

Below is a summary of the key chemical and physical properties of this compound:

| Property | Value | Reference |

| CAS Number | 2411-89-4 | [2][3] |

| Molecular Formula | C₃₂H₃₂N₂O₁₂ | [4] |

| Molecular Weight | 636.60 g/mol | [3] |

| Appearance | Off-white to light brown powder | [1] |

| Melting Point | 181-186 °C (decomposes) | [5] |

| Solubility | Sparingly soluble in water; Soluble in alkaline solutions and ethanol | [6] |

| Absorption Maximum (λmax) | 577-580 nm (in 0.1 M NaOH) | [7][8] |

| Absorptivity (A 1%/1cm) | > 750 (in 0.1 M NaOH at λmax) | [9] |

Mechanism of Action: Metal Ion Chelation

The functionality of this compound as a metallochromic indicator is predicated on the principles of chelation and the resulting alteration of the molecule's electronic structure. In an alkaline environment (typically pH 10-11), the carboxylic acid and phenolic hydroxyl groups of the iminodiacetic acid moieties are deprotonated, rendering the molecule capable of acting as a polydentate ligand.

Upon the introduction of divalent metal cations, such as Ca²⁺, the deprotonated groups coordinate with the metal ion, forming a stable chelate complex. This complexation forces a structural rearrangement of the phthalein backbone, leading to a delocalization of π-electrons across the conjugated system. This change in electron distribution alters the molecule's ability to absorb light, resulting in a shift of the absorption maximum to the visible region and the appearance of a distinct violet or purple-red color. The intensity of the color produced is directly proportional to the concentration of the metal ion in the sample.

Experimental Protocols

Synthesis of o-Cresolphthalein (Precursor to this compound)

This protocol describes the synthesis of o-cresolphthalein, the precursor to this compound, via a Friedel-Crafts acylation reaction.

Materials:

-

Phthalic anhydride

-

o-Cresol

-

Anhydrous zinc chloride

-

Concentrated hydrochloric acid

-

10% Sodium hydroxide solution

-

Water

-

Ethanol (for recrystallization, optional)

Procedure:

-

In a suitable reaction vessel, thoroughly mix 500g of phthalic anhydride with 600g of o-cresol.

-

Gently heat the mixture with stirring until all components are dissolved.

-

While stirring vigorously, rapidly add 600g of anhydrous zinc chloride to the mixture.

-

Heat the reaction mixture to 105-110°C and maintain this temperature for 5-6 hours with continuous stirring.

-

After the reaction is complete, add 1000 mL of water and stir until the reaction mass is dissolved.

-

Pour the resulting solution into a larger vessel containing 10 L of water and 500 mL of concentrated hydrochloric acid. A solid precipitate will form.

-

Collect the crude product by filtration and wash it several times with water.

-

For purification, transfer the crude product to a large container and add 1500 mL of 10% sodium hydroxide solution. Stir or heat gently to dissolve.

-

Dilute the solution with 5000 mL of water, cool, and filter to remove any insoluble impurities.

-

Acidify the filtrate with hydrochloric acid until it is acidic to litmus paper.

-

Cool the acidified solution to induce crystallization.

-

Collect the purified o-cresolphthalein crystals by filtration, wash with water, and air dry.

Colorimetric Determination of Calcium in Serum

This protocol outlines a common application of this compound in the quantitative analysis of calcium in serum samples.

Principle: Calcium in the serum sample reacts with o-Cresolphthalein Complexone in an alkaline buffer to form a purple-colored complex. The intensity of the color, measured spectrophotometrically at approximately 575 nm, is directly proportional to the calcium concentration in the sample. 8-Hydroxyquinoline is often included in the reagent to prevent interference from magnesium.

Materials and Reagents:

-

Color Reagent: A solution containing o-Cresolphthalein Complexone and 8-hydroxyquinoline in a suitable solvent.

-

Buffer Reagent: An alkaline buffer solution (e.g., 2-amino-2-methyl-1-propanol buffer, pH 10.5).

-

Working Reagent: Prepared by mixing equal volumes of the Color Reagent and Buffer Reagent. This solution should be prepared fresh daily.

-

Calcium Standard: A solution of known calcium concentration (e.g., 10 mg/dL).

-

Serum Samples: Patient or control serum.

-

Spectrophotometer: Capable of measuring absorbance at 570-580 nm.

-

Pipettes and test tubes.

Procedure:

-

Preparation of Working Reagent: Mix equal volumes of the Color Reagent and Buffer Reagent. Allow the mixture to stand at room temperature for at least 20 minutes before use.

-

Assay Setup: Label test tubes for a blank, standard, and each serum sample to be tested.

-

Pipetting:

-

Blank: Add 1.0 mL of the Working Reagent.

-

Standard: Add 1.0 mL of the Working Reagent and 20 µL of the Calcium Standard.

-

Sample: Add 1.0 mL of the Working Reagent and 20 µL of the serum sample.

-

-

Incubation: Mix the contents of each tube thoroughly and incubate at room temperature for 5 minutes.

-

Measurement:

-

Set the spectrophotometer to a wavelength of 575 nm.

-

Zero the instrument using the blank.

-

Measure and record the absorbance of the standard and each sample.

-

-

Calculation:

-

Calcium Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

-

Conclusion

This compound (o-Cresolphthalein Complexone) remains a cornerstone in the field of analytical chemistry, particularly for the determination of alkaline earth metals. Its robust performance, coupled with the simplicity of the colorimetric assays in which it is employed, ensures its continued relevance in clinical diagnostics and research. This guide has provided the fundamental chemical and physical properties, a detailed mechanism of action, and comprehensive experimental protocols to aid researchers in the effective application of this versatile indicator.

References

- 1. o-Cresolphthalein - Wikipedia [en.wikipedia.org]

- 2. CN102924414A - Method for preparing o-cresolphthalein - Google Patents [patents.google.com]

- 3. o-Cresolphthalein Complexone | 2411-89-4 [chemicalbook.com]

- 4. Thermo Scientific Chemicals o-Cresolphthalein complexone, indicator grade | Fisher Scientific [fishersci.ca]

- 5. arenabioscien.com [arenabioscien.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. medium.com [medium.com]

- 9. gspchem.com [gspchem.com]

The Mechanism of Metalphthalein as a Complexometric Indicator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Metalphthalein, systematically known as o-Cresolphthalein Complexone or Phthalein Purple, serves as a crucial metallochromic indicator in complexometric titrations. Its ability to form distinctly colored complexes with metal ions, particularly alkaline earth metals, allows for precise determination of their concentrations in solution. This guide provides an in-depth exploration of the mechanism of metalphthalein, its application in complexometric analysis, and detailed experimental protocols.

Core Mechanism of Action

Metalphthalein is a member of the phthalein dye family, which is structurally characterized by a triphenylmethane framework. The functionality of metalphthalein as a complexometric indicator is intrinsically linked to its molecular structure and its response to changes in both pH and the presence of metal ions.

In its free form, at an alkaline pH (typically pH 10-11), the metalphthalein molecule exists as a colorless species. However, in the presence of certain metal ions, such as calcium (Ca²⁺), magnesium (Mg²⁺), strontium (Sr²⁺), and barium (Ba²⁺), it forms a stable, colored complex. This complex formation is the basis of its function as an indicator. The color arises from the alteration of the electronic structure of the molecule upon chelation with the metal ion.

The titration process involves a stronger chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA). EDTA forms a more stable complex with the metal ions than metalphthalein does. During the titration, the EDTA solution is gradually added to the solution containing the metal ion and the metalphthalein indicator. Initially, the EDTA reacts with the free metal ions in the solution.

As the titration approaches the equivalence point, all the free metal ions have been complexed by EDTA. The next addition of EDTA then displaces the metalphthalein from the metal-indicator complex. This displacement results in the liberation of the free indicator molecule, leading to a sharp color change, signaling the endpoint of the titration. The overall reaction can be summarized as:

M-Indicator (colored) + EDTA → M-EDTA + Indicator (colorless)

The sharpness of this endpoint is dependent on the relative stability of the metal-indicator complex and the metal-EDTA complex, as well as the pH of the solution.

Quantitative Data

The operational pH range is a crucial parameter for the effective use of metalphthalein. The color change and the stability of the metal complexes are highly pH-dependent. For the titration of alkaline earth metals like calcium and magnesium, an alkaline medium, typically around pH 10, is required. This is often achieved using an ammonia-ammonium chloride buffer solution.

Table 1: General Characteristics of Metalphthalein as a Complexometric Indicator

| Property | Description |

| Indicator Type | Metallochromic Indicator |

| Typical Analytes | Ca²⁺, Mg²⁺, Sr²⁺, Ba²⁺ |

| Typical Titrant | Ethylenediaminetetraacetic acid (EDTA) |

| Effective pH Range | Alkaline (typically pH 10-11) |

| Color of Free Indicator (at alkaline pH) | Colorless |

| Color of Metal-Indicator Complex | Red to Violet (metal-dependent) |

| Endpoint Color Change | Colored to Colorless |

Experimental Protocols

The following is a detailed methodology for the determination of calcium concentration using a complexometric titration with EDTA and metalphthalein as the indicator.

Preparation of Reagents

-

Standard EDTA Solution (0.01 M):

-

Dry approximately 3.722 g of analytical grade disodium EDTA dihydrate at 80°C for 2 hours.

-

Accurately weigh the dried EDTA and dissolve it in deionized water in a 1 L volumetric flask.

-

Make up to the mark with deionized water and mix thoroughly.

-

-

Ammonia-Ammonium Chloride Buffer (pH 10):

-

Dissolve 67.5 g of ammonium chloride in approximately 200 mL of deionized water.

-

Add 570 mL of concentrated ammonia solution (specific gravity 0.88-0.90).

-

Dilute to 1 L with deionized water and mix well. The pH of this buffer should be approximately 10.

-

-

Metalphthalein Indicator Solution:

-

Due to its low solubility in water, metalphthalein is typically prepared as a ground mixture with a salt or dissolved in a suitable solvent. A common preparation involves grinding 0.1 g of metalphthalein with 10 g of potassium chloride to a fine powder.

-

Titration Procedure

-

Sample Preparation:

-

Pipette a known volume (e.g., 25.00 mL) of the sample solution containing calcium ions into a 250 mL Erlenmeyer flask.

-

Add approximately 50 mL of deionized water.

-

-

Buffering:

-

Add 2-3 mL of the ammonia-ammonium chloride buffer solution to the flask to adjust the pH to approximately 10.

-

-

Indicator Addition:

-

Add a small amount (approximately 0.1 g) of the metalphthalein indicator-KCl mixture to the solution. The solution should turn a reddish-violet color, indicating the formation of the Ca-metalphthalein complex.

-

-

Titration:

-

Titrate the solution with the standard 0.01 M EDTA solution from a burette.

-

Swirl the flask continuously during the titration.

-

As the endpoint is approached, the color will begin to fade. Add the EDTA dropwise.

-

The endpoint is reached when the color of the solution changes from reddish-violet to colorless.

-

-

Calculations:

-

Record the volume of EDTA solution used.

-

Calculate the concentration of the metal ion in the sample using the stoichiometry of the 1:1 reaction between the metal ion and EDTA.

-

Visualizations

The following diagrams illustrate the key relationships and workflows in the use of metalphthalein as a complexometric indicator.

Caption: Signaling pathway of metalphthalein in complexometric titration.

Caption: Step-by-step workflow of a complexometric titration using metalphthalein.

Spectroscopic Properties of Metal Phthalein Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic properties of metal phthalein complexes. These compounds are pivotal in various scientific domains, serving as versatile indicators, chemosensors, and probes in biological and pharmaceutical research. Their ability to form colored or fluorescent complexes with metal ions allows for sensitive and specific quantification, making them indispensable tools in analytical chemistry, environmental testing, and cellular biology. This document details the principles of their spectroscopic behavior, provides quantitative data, outlines experimental protocols, and illustrates key processes and workflows.

Core Spectroscopic Techniques and Principles

The utility of this compound complexes is rooted in the significant changes in their electronic structure upon coordination with metal ions. These changes are readily observable using spectroscopic techniques, primarily UV-Visible (UV-Vis) absorption and fluorescence spectroscopy.

UV-Visible (UV-Vis) Absorption Spectroscopy

The color of phthalein-based indicators and their metal complexes arises from electronic transitions within their molecular orbitals.[1] In their uncomplexed form, at specific pH ranges, many phthalein derivatives exist in a lactone structure where the aromatic rings are electronically isolated, resulting in a colorless appearance as they do not absorb light in the visible spectrum.[2]

Upon binding with a metal ion, a highly conjugated system is often formed. This delocalization of π-electrons reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the complex absorbs lower-energy photons, shifting the absorption maximum (λmax) into the visible region of the electromagnetic spectrum (400-700 nm) and appearing colored.[1][3] This phenomenon is the basis for their use as colorimetric indicators in complexometric titrations.[4]

Fluorescence Spectroscopy

Certain phthalein derivatives, like Calcein, are highly fluorescent upon metal binding. Fluorescence involves the absorption of a photon (excitation) followed by the emission of a photon of a longer wavelength (lower energy). The mechanism often involves:

-

Chelation-Enhanced Fluorescence (CHEF): In the free ligand, photoinduced electron transfer (PET) or other non-radiative decay pathways can quench fluorescence. Upon binding a metal ion, the ligand's structure becomes more rigid, and these quenching pathways are inhibited, leading to a significant increase in fluorescence intensity.[5]

-

Fluorescence Quenching: Conversely, binding to certain transition metal ions (e.g., Co²⁺, Ni²⁺, Cu²⁺, Fe³⁺) can strongly quench the fluorescence of indicators like Calcein.[6][7] This occurs because the metal ion introduces new non-radiative decay pathways for the excited state, such as energy or charge transfer.[8] This quenching effect is also a valuable analytical tool.[7][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less common for routine analysis of these complexes, NMR spectroscopy is a powerful tool for detailed structural characterization. It can be used to:

-

Confirm the structure of the phthalein ligand itself.[10][11]

-

Investigate the binding site of the metal ion by observing changes in the chemical shifts of protons (¹H NMR) or carbons (¹³C NMR) near the coordination site.[12]

-

Determine binding constants and study the kinetics of complex formation through NMR titration experiments, where the spectrum is monitored as the ligand or metal concentration is varied.[13][14]

For example, the ¹H NMR spectrum of phenolphthalein shows distinct signals for the protons on its phenolic and carboxylic rings.[11] Upon complexation with a metal, the signals corresponding to protons near the chelating groups would be expected to shift, providing insight into the ligand's binding conformation.

Quantitative Spectroscopic Data

The following tables summarize key spectroscopic parameters for common this compound indicators and their complexes.

Table 1: UV-Visible Absorption Data for this compound Complexes

| Indicator | Metal Ion | pH/Solvent | λmax of Complex (nm) | Observed Color |

| o-Cresolphthalein Complexone | Ca²⁺ | Alkaline (pH 10.1) | 570 | Purple |

| Ca²⁺ | pH 7.5 | 573 | Purple | |

| Mg²⁺ | pH 7.5 | 568 | Purple | |

| Xylenol Orange | Zn²⁺ | pH 5.8-6.2 | 574 | Red |

| Zr⁴⁺ | 0.2-0.3 M HClO₄ | 531 | Red-Violet | |

| Al³⁺ | Acidic (pH 3) | 550 | Red-Violet |

Citations:[2][3][15][16][17][18][19]

Table 2: Fluorescence Spectroscopy Data for Phthalein Indicators

| Indicator | Metal Ion Interaction | Excitation λmax (nm) | Emission λmax (nm) | Application |

| Calcein | Ca²⁺ (enhancement) | 495 | 515 | Calcium determination |

| Co²⁺, Ni²⁺, Cu²⁺ (quenching) | 495 | 515 | Metal transport assays | |

| Calcein AM | Intracellular Ca²⁺ (post-hydrolysis) | 494 | 517 | Cell viability |

| Calcein Blue AM | Intracellular metals (post-hydrolysis) | ~360 | ~450 | Cell tracing, multiplexing |

| Xylenol Orange | General | 440 & 570 | 610 | Metal titrations |

Citations:[4][6][7][20][21][22]

Visualized Workflows and Mechanisms

The following diagrams illustrate the core principles and experimental workflows associated with this compound complexes.

Caption: Logical workflow of a this compound chemosensor.

Caption: Experimental workflow for complexometric titration.

Caption: Intracellular activation pathway of Calcein AM.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible spectroscopic data.

Protocol: UV-Vis Spectrophotometric Analysis of Metal Concentration

This protocol outlines a general procedure for determining the concentration of a metal ion using a phthalein-based indicator and the Beer-Lambert law.[23]

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.

-

Set the instrument to scan across a wavelength range (e.g., 350-700 nm) to determine the optimal wavelength (λmax).

-

-

Preparation of Reagents:

-

Metal Stock Solution: Prepare a concentrated stock solution of the metal ion of interest (e.g., 10 mM Ca²⁺) with high-purity salt in deionized water.

-

Indicator Solution: Prepare a stock solution of the phthalein indicator (e.g., 0.1 mM o-cresolphthalein complexone) in the appropriate buffer.[15]

-

Buffer: Prepare a buffer solution to maintain a constant pH at which the complex formation is optimal (e.g., pH 10.1 for Ca²⁺-oCPC).[3]

-

-

Determination of λmax:

-

In a cuvette, mix a diluted solution of the metal ion with the indicator solution in the buffer.

-

Use a buffer and indicator solution without the metal ion as a blank to zero the spectrophotometer.

-

Scan the absorbance of the metal-indicator complex solution to identify the wavelength of maximum absorbance (λmax).

-

-

Creating a Calibration Curve:

-

Prepare a series of standard solutions with known, varying concentrations of the metal ion.

-

To each standard, add a constant amount of the indicator solution and buffer, ensuring the indicator is in excess.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a graph of Absorbance vs. Metal Ion Concentration. The resulting straight line is the calibration curve.[23]

-

-

Analysis of Unknown Sample:

-

Prepare the unknown sample using the same volumes of indicator and buffer as the standards.

-

Measure the absorbance of the unknown sample at λmax.

-

Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.

-

Protocol: Cell Viability Assessment Using Calcein AM

This protocol describes the use of Calcein AM to quantify viable cells, a common assay in drug cytotoxicity studies.[24]

-

Reagent Preparation:

-

Calcein AM Stock Solution: Prepare a 1-2 mM stock solution of Calcein AM by dissolving it in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.[25]

-

Assay Buffer: Use a physiologically compatible buffer such as Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS).

-

Working Solution: Immediately before use, dilute the Calcein AM stock solution into the assay buffer to a final working concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.[24][26]

-

-

Cell Plating:

-

Seed cells in a 96-well, black-walled, clear-bottom plate at a desired density.

-

Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) to allow for adherence and growth.

-

If applicable, treat cells with the test compounds (e.g., cytotoxic drugs) for the desired duration.

-

-

Staining Procedure:

-

Gently aspirate the culture medium from the wells.

-

Wash the cells once with 100 µL of pre-warmed assay buffer to remove any residual medium and serum esterases.

-

Add 50-100 µL of the Calcein AM working solution to each well.

-

Incubate the plate for 15-30 minutes at 37°C, protected from light.[24]

-

-

Fluorescence Measurement:

Applications in Drug Development and Research

This compound complexes are not typically therapeutic agents themselves but are critical enabling tools in research and drug development.

-

Cytotoxicity and Cell Viability Assays: As detailed above, the Calcein AM assay is a gold standard for assessing the effects of drug candidates on cell health.[21]

-

Ion Channel and Transporter Studies: The fluorescence quenching of Calcein by metal ions is used to study the activity of metal transporters, such as ferroportin, by loading vesicles with Calcein and measuring the rate of quenching as metal ions are transported inside.[6][9]

-

Analytical Quantification: These indicators are used for the precise quantification of metal ions in biological fluids like serum, which can be crucial for diagnostics and monitoring therapeutic interventions.[3][15]

-

Complexometric Titrations: In pharmaceutical manufacturing and quality control, complexometric titrations with indicators like Xylenol Orange are used to determine the concentration of metal-containing active pharmaceutical ingredients (APIs) or to quantify metallic impurities.[27][28]

References

- 1. bpchalihacollege.org.in [bpchalihacollege.org.in]

- 2. Spectrophotometric determination of zirconium with xylenol orange (Technical Report) | OSTI.GOV [osti.gov]

- 3. spectrum-diagnostics.com [spectrum-diagnostics.com]

- 4. Xylenol orange - Wikipedia [en.wikipedia.org]

- 5. Fluorescence properties of some transition metal complexes of Schiff bases-a review - MedCrave online [medcraveonline.com]

- 6. Calcein - Wikipedia [en.wikipedia.org]

- 7. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - US [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Phenolphthalein(77-09-8) 1H NMR spectrum [chemicalbook.com]

- 11. Synthesis of 18F-labeled phenolphthalein and naphtholphthalein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. diverdi.colostate.edu [diverdi.colostate.edu]

- 16. myco-instrumentation.com [myco-instrumentation.com]

- 17. researchgate.net [researchgate.net]

- 18. scribd.com [scribd.com]

- 19. m.youtube.com [m.youtube.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Calcein AM | AAT Bioquest [aatbio.com]

- 22. docs.aatbio.com [docs.aatbio.com]

- 23. kbcc.cuny.edu [kbcc.cuny.edu]

- 24. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]

- 25. resources.rndsystems.com [resources.rndsystems.com]

- 26. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

- 27. digicollections.net [digicollections.net]

- 28. csun.edu [csun.edu]

Solubility of Metalphthalein in Various Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metalphthalein, systematically known as o-Cresolphthalein-3',3''-bis(methyliminodiacetic acid) and often referred to as Phthalein Purple, is a complexometric and pH indicator.[1][2] Its utility in analytical chemistry, particularly for the quantification of alkaline earth metal ions, makes a thorough understanding of its solubility characteristics essential for accurate and reliable experimental design.[3][4] This guide provides a detailed overview of the solubility of metalphthalein in a range of common laboratory solvents, outlines experimental protocols for solubility determination and its application in complexometric titrations, and presents visual workflows to aid in experimental setup.

Physicochemical Properties

Metalphthalein is a crystalline solid, appearing as a light pink to tan powder.[2] Its molecular structure, featuring multiple ionizable groups, dictates its solubility behavior, which is significantly influenced by the pH and polarity of the solvent. It is known to be stable under standard laboratory conditions but is incompatible with strong oxidizing agents.[3]

Solubility Data

Quantitative solubility data for metalphthalein across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on chemical safety data sheets, reagent handbooks, and specific analytical methods, the following qualitative and semi-quantitative data has been compiled. The compound's solubility is markedly dependent on the pH of aqueous solutions.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | Insoluble / Slightly Soluble[1][3] | Ambient | Solubility is very low in neutral water. |

| Ethanol | C₂H₅OH | Soluble[5] | Ambient | Often used as a solvent for preparing indicator solutions. |

| Methanol | CH₃OH | 1 mg/mL[6] | Ambient | |

| 0.1 N Sodium Hydroxide | NaOH (aq) | 50 mg/mL[1] | Ambient | Forms a clear purple solution.[7] |

| Aqueous Ammonia | NH₄OH (aq) | Soluble[1] | Ambient | Used in the preparation of indicator solutions. |

| Water/Ethanol/Ammonia Mixture | H₂O/C₂H₅OH/NH₄OH | 1.8 g/L | Ambient | A solution of 0.18 g in 100 mL of water containing 0.5 mL of ammonium hydroxide is noted to have no more than a trace of turbidity. A mixture of 50 mL water and 50 mL ethyl alcohol with ammonium hydroxide is also used.[8] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | Not Specified | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[9][10] |

| Acetone | CH₃COCH₃ | Soluble | Not Specified | Acetone is a polar aprotic solvent known to dissolve many organic compounds. |

Experimental Protocols

Determination of Metalphthalein Solubility (Saturation Shake-Flask Method)

This protocol outlines a standard method for determining the solubility of a compound in a specific solvent at a given temperature.

Materials:

-

Metalphthalein powder

-

Selected solvent of interest

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Preparation: Add an excess amount of metalphthalein powder to a series of vials, ensuring there is undissolved solid.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, dry vial to remove any undissolved particles.

-

Dilution: Accurately dilute a known volume of the filtered, saturated solution with the appropriate solvent in a volumetric flask. The dilution factor will depend on the expected concentration and the sensitivity of the analytical method.

-

Quantification: Analyze the concentration of metalphthalein in the diluted solution using a calibrated UV-Vis spectrophotometer (at its λmax of approximately 575 nm in alkaline solution) or an appropriate HPLC method.[11]

-

Calculation: Calculate the solubility of metalphthalein in the solvent using the following formula, accounting for the dilution factor:

Solubility (g/L) = Measured Concentration (g/L) x Dilution Factor

Complexometric Titration of Calcium with EDTA using Metalphthalein Indicator

This protocol describes the use of metalphthalein as an indicator for the determination of calcium ion concentration.

Materials:

-

Standardized EDTA solution (e.g., 0.01 M)

-

Calcium ion solution of unknown concentration

-

Ammonia-Ammonium Chloride Buffer (pH ~10)

-

Metalphthalein indicator solution (e.g., 0.1% w/v in ethanol)

-

Burette, pipette, conical flasks, and other standard titration glassware

Procedure:

-

Sample Preparation: Pipette a known volume of the calcium ion solution into a conical flask.

-

Buffering: Add a sufficient volume of the ammonia-ammonium chloride buffer to bring the pH of the solution to approximately 10.

-

Indicator Addition: Add a few drops of the metalphthalein indicator solution to the flask. The solution should turn a pink or reddish color in the presence of calcium ions at this pH.

-

Titration: Titrate the solution with the standardized EDTA solution from the burette. The EDTA will chelate the free calcium ions.

-

Endpoint Determination: Continue the titration until the color of the solution changes from pink/red to a distinct colorless or pale gray endpoint. This color change indicates that all the free calcium ions have been complexed by the EDTA, and the indicator is in its free, uncomplexed form.

-

Calculation: Calculate the concentration of calcium ions in the original sample based on the volume of EDTA solution used and the stoichiometry of the Ca²⁺-EDTA reaction (which is 1:1).

Mandatory Visualizations

References

- 1. Thermo Scientific Chemicals o-Cresolphthalein complexone, indicator grade | Fisher Scientific [fishersci.ca]

- 2. chemimpex.com [chemimpex.com]

- 3. o-Cresolphthalein Complexone CAS#: 2411-89-4 [m.chemicalbook.com]

- 4. o-CRESOLPHTHALEIN COMPLEXONE | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 5. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 6. o-Cresolphthalein Complexone powder 2411-89-4 [sigmaaldrich.com]

- 7. ucplchem.com [ucplchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 11. o-Cresolphthalein Complexone | 2411-89-4 [chemicalbook.com]

In-Depth Technical Guide to Metal Phthalein (o-Cresolphthalein Complexone)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Metal Phthalein, also known as o-Cresolphthalein Complexone or Phthalein Purple. It is intended to serve as a valuable resource for laboratory professionals, offering detailed information on its chemical identity, safety protocols, and its primary application in the quantitative determination of alkaline earth metals, particularly calcium.

Chemical Identification and Properties

This compound is a complexometric indicator belonging to the phthalein dye family. Its utility in analytical chemistry stems from its ability to form a distinctly colored complex with certain metal ions in an alkaline environment.

| Property | Value | Reference |

| CAS Number | 2411-89-4 | [1][2][3][4][5][6][7][8][9][10][11][12] |

| Synonyms | o-Cresolphthalein complexone, Phthalein purple, Xylenylphthaleinbisiminodiacetic acid, o-Cresolphthalexon | [1][2][3][4][5] |

| Molecular Formula | C₃₂H₃₂N₂O₁₂ | [1][2][5] |

| Molecular Weight | 636.62 g/mol | [2][12] |

| Appearance | White to light yellow or tan crystalline solid/powder | [1][2] |

| Melting Point | 181 - 186 °C (decomposes) | [2][8][12] |

| Solubility | Soluble in aqueous ammonia and organic solvents; Insoluble in water. | [3] |

Safety Data Sheet Summary

The safety profile of this compound varies slightly across different suppliers, but a general consensus on handling and precautions can be established.

| Hazard Identification & Precautionary Statements | First Aid Measures | Handling and Storage |

| Hazards : May cause eye, skin, and respiratory tract irritation.[1] Some sources classify it as not hazardous under GHS/CLP regulations.[4] One SDS lists it as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[5] | Eyes : Flush with plenty of water for at least 15 minutes. Seek medical attention.[1] | Handling : Use with adequate ventilation. Avoid breathing dust. Wash hands thoroughly after handling.[1] |

| Precautionary Statements : Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[5] | Skin : Flush skin with plenty of water for at least 15 minutes.[1] | Storage : Store in a cool, dry place in a tightly closed container.[1] |

| Ingestion : Do NOT induce vomiting. If conscious, give 2-4 cupfuls of milk or water. Seek medical attention.[1] | Incompatibilities : Strong oxidizing agents.[1] | |

| Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] |

Note: It is imperative to consult the specific Safety Data Sheet provided by the manufacturer before use.

Experimental Protocols: Quantitative Determination of Calcium

The most prominent application of this compound is in the colorimetric determination of calcium concentration in biological samples like serum and urine. The underlying principle is the formation of a stable, violet-colored complex between calcium ions and o-Cresolphthalein Complexone (o-CPC) in an alkaline medium. The intensity of the color, measured spectrophotometrically, is directly proportional to the calcium concentration.

O-Cresolphthalein Complexone (o-CPC) Colorimetric Method

This method is widely used in both manual and automated clinical analyzers for its simplicity and speed.

Principle: Ca²⁺ + o-Cresolphthalein Complexone ---(Alkaline pH)---> Ca-oCPC Complex (Violet)

Magnesium interference, a common issue in calcium assays, is typically mitigated by the addition of 8-hydroxyquinoline, which preferentially binds to magnesium, or by adjusting the pH.

Quantitative Data for a Typical Assay:

| Parameter | Value | Reference |

| Wavelength of Max. Absorbance | 570 - 578 nm | [1][4][5] |

| Optimal pH | ~10.0 - 10.5 | [5][6] |

| Incubation Time | 5 minutes | [4][5] |

| Incubation Temperature | Room Temperature (20 - 25 °C) | [4][5] |

| Linearity Range | Up to 20 mg/dL | [4][5] |

| Minimum Detection Limit | ~2.0 mg/dL | [4] |

Detailed Methodology (Manual Assay):

-

Reagent Preparation:

-

Working Solution: Prepare by mixing equal volumes of a buffer reagent (e.g., 2-Amino-2-methyl-1-propanol, pH 10.5) and a chromogen reagent containing o-Cresolphthalein Complexone and 8-hydroxyquinoline.[4][5] Specific concentrations can be found in commercial kit inserts.

-

Calcium Standard: A standard solution of known calcium concentration (e.g., 10 mg/dL) is required for calibration.[4][5]

-

-

Assay Procedure:

-

Label three test tubes: "Blank," "Standard," and "Sample."

-

To the "Blank" tube, add 1.0 mL of the working solution.

-

To the "Standard" tube, add 1.0 mL of the working solution and 10 µL of the Calcium Standard.[4]

-

To the "Sample" tube, add 1.0 mL of the working solution and 10 µL of the serum or prepared urine sample.

-

Mix the contents of each tube thoroughly.

-

Incubate all tubes for 5 minutes at room temperature (20-25 °C).[4][5]

-

-

Measurement and Calculation:

-

Set a spectrophotometer to a wavelength of 578 nm.[4]

-

Zero the instrument using the "Blank" tube.

-

Measure the absorbance of the "Standard" (A_standard) and the "Sample" (A_sample).

-

Calculate the calcium concentration in the sample using the following formula: Calcium Concentration (mg/dL) = (A_sample / A_standard) * Concentration of Standard

-

Complexometric Titration

This compound also serves as an indicator for the complexometric titration of alkaline earth metals like Ca²⁺, Sr²⁺, and Ba²⁺ with a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA).

Principle: The titration relies on the differential stability of the metal-indicator complex and the metal-EDTA complex. Initially, the metal ion forms a colored complex with this compound. As EDTA is added, it sequesters the metal ions due to the formation of a more stable metal-EDTA complex. At the endpoint, when all metal ions are complexed with EDTA, the indicator is released, resulting in a distinct color change.

General Workflow:

-

A buffered solution of the sample containing the metal ion is prepared.

-

A small amount of this compound indicator is added, forming a colored complex.

-

The solution is titrated with a standardized EDTA solution.

-

The endpoint is identified by a sharp color change, indicating the complete complexation of the metal ions by EDTA.

Visualizations

The following diagrams illustrate the core chemical reaction and the experimental workflow for the colorimetric calcium assay.

References

- 1. academic.oup.com [academic.oup.com]

- 2. adipogen.com [adipogen.com]

- 3. gspchem.com [gspchem.com]

- 4. spectrum-diagnostics.com [spectrum-diagnostics.com]

- 5. reckondiagnostics.com [reckondiagnostics.com]

- 6. myco-instrumentation.com [myco-instrumentation.com]

- 7. chem.indiana.edu [chem.indiana.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Complexometric Titration: Principles & Procedure Explained [vedantu.com]

Unveiling the Core Principles of Metallochromic Indicators: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical principles underpinning metallochromic indicators, crucial tools in complexometric titrations for the precise quantification of metal ions. This document delves into the mechanism of action, the critical role of complex stability, and the influence of experimental conditions, offering a robust resource for laboratory professionals.

Fundamental Principles of Metallochromic Indicators

Metallochromic indicators are organic dyes that exhibit a distinct color change upon forming complexes with specific metal ions.[1] In a complexometric titration, typically employing a strong chelating agent like ethylenediaminetetraacetic acid (EDTA), the indicator is used to signal the endpoint.[2] The underlying principle is a competition for the metal ion between the indicator and the titrant.[3]

Initially, the metallochromic indicator (In) is added to the solution containing the metal ion (M), forming a colored metal-indicator complex (M-In).[4] As the titrant, such as EDTA (Y), is incrementally added, it first reacts with the free metal ions.[4] Near the equivalence point, as the concentration of free metal ions diminishes, the titrant displaces the indicator from the metal-indicator complex.[2][4] This displacement liberates the free indicator, which has a different color from the M-In complex, thereby signaling the endpoint of the titration.[2]

The success of this method hinges on two critical factors:

-

Stability of the Metal-Indicator Complex: The M-In complex must be sufficiently stable to ensure a sharp color change at the endpoint. However, it must be less stable than the metal-titrant complex to allow for the displacement of the indicator.[3]

-

pH of the Solution: The vast majority of metallochromic indicators are also weak acids.[5] Consequently, the color of the free indicator and the stability of the M-In complex are highly dependent on the pH of the solution.[5] Therefore, titrations are typically performed in buffered solutions to maintain a constant pH.[6]

Quantitative Data on Common Metallochromic Indicators

The selection of an appropriate metallochromic indicator is paramount for accurate and reliable results. This selection is guided by the stability of the metal-indicator complex and the optimal pH range for the titration.

Stability Constants of Metal-Indicator Complexes

The stability constant (log K) quantifies the strength of the interaction between a metal ion and a ligand. A higher log K value indicates a more stable complex. For a successful complexometric titration, the log K of the metal-titrant (e.g., metal-EDTA) complex should be significantly higher than that of the metal-indicator complex.

Table 1: Stability Constants (log K) of Selected Metal-Indicator Complexes

| Indicator | Metal Ion | log K |

| Eriochrome Black T | Mg²⁺ | 7.0 |

| Zn²⁺ | 12.9 | |

| Cd²⁺ | 9.0 | |

| Murexide | Ca²⁺ | 5.0 |

| Ni²⁺ | 9.8 | |

| Cu²⁺ | 16.2 | |

| Zn²⁺ | 8.7 | |

| Xylenol Orange | Zn²⁺ | 5.8 |

| Pb²⁺ | 6.8 | |

| Bi³⁺ | 7.5 | |

| Calmagite | Mg²⁺ | 8.1 |

Note: Stability constants can vary with experimental conditions such as ionic strength and temperature. The values presented are indicative.

Optimal pH Ranges for Metallochromic Indicators

The pH of the solution dictates the protonation state of both the indicator and the chelating agent (e.g., EDTA), thereby influencing the conditional stability constants of their metal complexes. Operating within the optimal pH range is crucial for a sharp and accurate endpoint.

Table 2: Optimal pH Ranges for Common Metallochromic Indicators

| Indicator | Optimal pH Range |

| Eriochrome Black T | 9 - 11 |

| Murexide | 9 - 11 |

| Xylenol Orange | 1 - 6 |

| Calmagite | 9 - 11 |

| Patton-Reeder Indicator | 12 - 13 |

Visualizing the Mechanisms and Workflows

To further elucidate the theoretical principles and practical application of metallochromic indicators, the following diagrams, generated using the DOT language, illustrate the key processes.

Signaling Pathway of a Metallochromic Indicator

Caption: General mechanism of a metallochromic indicator in a complexometric titration.

Experimental Workflow for Indicator Selection

Caption: Logical workflow for selecting a suitable metallochromic indicator.

Chemical Equilibria in Complexometric Titration

Caption: Interconnected chemical equilibria involved in a complexometric titration.

Detailed Experimental Protocols

The following section provides generalized, yet detailed, methodologies for the use of common metallochromic indicators in complexometric titrations.

Determination of Total Water Hardness using Eriochrome Black T

This protocol outlines the determination of the combined concentration of Ca²⁺ and Mg²⁺ ions in a water sample.

Reagents:

-

Standard EDTA Solution (0.01 M): Dissolve 3.722 g of disodium EDTA dihydrate in deionized water and dilute to 1 L.

-

Buffer Solution (pH 10): Dissolve 67.5 g of ammonium chloride in 570 mL of concentrated ammonia solution and dilute to 1 L with deionized water.

-

Eriochrome Black T Indicator Solution: Dissolve 0.5 g of Eriochrome Black T in 100 mL of triethanolamine.

Procedure:

-

Pipette a 50.0 mL aliquot of the water sample into a 250 mL Erlenmeyer flask.

-

Add 2 mL of the pH 10 buffer solution and swirl to mix.

-

Add 2-3 drops of the Eriochrome Black T indicator solution. The solution should turn a wine-red color.[7]

-

Titrate the sample with the standard 0.01 M EDTA solution from a burette with constant swirling.[7]

-

The endpoint is reached when the color changes from wine-red to a distinct blue.[7]

-

Record the volume of EDTA solution used.

-

Repeat the titration with two more aliquots of the water sample to ensure reproducibility.

Determination of Calcium Hardness using Murexide

This protocol is specific for the determination of calcium ion concentration. At a high pH (around 12-13), magnesium precipitates as magnesium hydroxide and does not interfere with the titration.

Reagents:

-

Standard EDTA Solution (0.01 M): As prepared above.

-

Sodium Hydroxide Solution (8 M): Dissolve 320 g of NaOH in deionized water and dilute to 1 L.

-

Murexide Indicator: Prepare a ground mixture of 0.2 g of Murexide with 100 g of solid sodium chloride.

Procedure:

-

Pipette a 50.0 mL aliquot of the water sample into a 250 mL Erlenmeyer flask.

-

Add 2 mL of 8 M NaOH solution to raise the pH to approximately 12-13.

-

Add approximately 0.2 g of the Murexide indicator mixture and swirl to dissolve. The solution will turn pink.

-

Titrate immediately with the standard 0.01 M EDTA solution.

-

The endpoint is indicated by a color change from pink to purple.[3]

-

Record the volume of EDTA solution used.

-

Repeat the titration for reproducibility.

Titration of Zinc with Xylenol Orange

This protocol is suitable for the determination of zinc and other metal ions that form stable complexes with EDTA in a slightly acidic medium.

Reagents:

-

Standard EDTA Solution (0.01 M): As prepared above.

-

Hexamethylenetetramine (Hexamine) Buffer (pH ~6): Dissolve approximately 15 g of hexamine in 100 mL of deionized water.

-

Xylenol Orange Indicator Solution: Dissolve 0.1 g of Xylenol Orange in 100 mL of deionized water.[8]

Procedure:

-

Pipette a known volume of the zinc-containing sample into a 250 mL Erlenmeyer flask.

-

Adjust the pH to approximately 5-6 with a dilute acid or base if necessary.

-

Add a sufficient amount of the hexamine buffer to maintain the pH.

-

Add 2-3 drops of the Xylenol Orange indicator solution. The solution will turn red.

-

Titrate with the standard 0.01 M EDTA solution until the color changes from red to yellow.

-

Record the volume of EDTA solution used.

-

Perform replicate titrations.

Conclusion

A thorough understanding of the theoretical principles of metallochromic indicators, including the equilibria of complex formation and the influence of pH, is indispensable for their effective application in analytical chemistry and drug development. The selection of an appropriate indicator, based on quantitative data such as stability constants and optimal pH ranges, is critical for achieving accurate and precise measurements of metal ion concentrations. The detailed protocols and visual aids provided in this guide serve as a valuable resource for researchers and scientists, enabling them to confidently employ complexometric titrations in their work.

References

The Dawn of Synthetic Color: An In-depth Technical Guide to the Discovery and History of Phthalein Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discovery and rich history of phthalein dyes, a class of compounds that revolutionized synthetic chemistry and found widespread applications as indicators, tracers, and in biomedical research. Central to this narrative is the pioneering work of German chemist Adolf von Baeyer, whose investigations in the late 19th century laid the foundation for a new era of synthetic organic chemistry.

A Serendipitous Discovery in the Golden Age of Dyes

The story of phthalein dyes begins in 1871, a period of intense innovation in the German chemical industry driven by the burgeoning demand for synthetic colorants.[1][2] It was in this vibrant scientific landscape that Adolf von Baeyer, a prominent figure in organic chemistry who would later be awarded the Nobel Prize in Chemistry in 1905, made a landmark discovery.[3][4] While investigating the reactions of phthalic anhydride with various phenols, von Baeyer synthesized a new class of compounds: the phthaleins.[1][2][5]

His initial synthesis involved the condensation of phthalic anhydride with two equivalents of phenol in the presence of a dehydrating agent, such as concentrated sulfuric acid or zinc chloride.[1][5] This reaction, a type of Friedel-Crafts acylation, yielded a colorless substance that, remarkably, turned a brilliant pinkish-purple in alkaline solutions.[1][6] This compound was phenolphthalein, the first and most iconic member of the phthalein dye family.[1][7] In the same year, von Baeyer also synthesized fluorescein by reacting phthalic anhydride with resorcinol, initially naming it "resorcinphthalein".[8][9] This discovery further expanded the new class of dyes, with fluorescein exhibiting a strong yellow-green fluorescence, a property that would later prove invaluable in a multitude of scientific applications.[10]

Chemical Properties and pH-Dependent Behavior

Phthalein dyes are characterized by their triphenylmethane structure, where a central carbon atom is bonded to three aromatic rings.[11] Their remarkable color-changing properties are a direct consequence of their ability to exist in different structural forms depending on the pH of the solution.[6]

In acidic and neutral conditions, phenolphthalein exists in a colorless lactone form.[6] As the pH increases and the solution becomes alkaline (typically above pH 8.2), the lactone ring opens, and the molecule undergoes deprotonation to form a quinonoid structure with an extended system of conjugated double bonds.[6][11] This structural rearrangement allows the molecule to absorb light in the visible region of the spectrum, resulting in its characteristic pink to fuchsia color.[6] At very high pH (above 12), the pink color fades as the molecule is converted to a colorless carbinol form.[6]

The following table summarizes the key quantitative properties of several common phthalein dyes:

| Dye | pH Transition Range | Color (Acidic) | Color (Basic) | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) |

| Phenolphthalein | 8.2 - 10.0 | Colorless | Pink-Fuchsia | 552 (in alkali) | ~30,000-40,000 (in alkali) | ~0 |

| Fluorescein | 4.5 - 6.5 | Yellow-Green | Green (fluorescent) | 490 (in alkali) | ~76,900 (in alkali) | 0.93 (in 0.1 M NaOH) |

| Thymolphthalein | 9.3 - 10.5 | Colorless | Blue | 595 (in alkali) | 38,000 (in alkali) | Not applicable |

| o-Cresolphthalein | 8.2 - 9.8 | Colorless | Purple | - | - | Not applicable |

Experimental Protocols

The synthesis of phthalein dyes, as first described by von Baeyer, remains a fundamental experiment in organic chemistry. The following are detailed methodologies for the synthesis of phenolphthalein and fluorescein.

Synthesis of Phenolphthalein

This protocol is based on the acid-catalyzed condensation of phthalic anhydride and phenol.

Materials:

-

Phthalic anhydride

-

Phenol

-

Concentrated sulfuric acid

-

Ethanol

-

Activated charcoal

-

Distilled water

Procedure:

-

In a fume hood, carefully add 2.5 g of phthalic anhydride and 5.0 g of phenol to a round-bottom flask.

-

Slowly add 2 mL of concentrated sulfuric acid to the mixture while swirling.

-

Heat the mixture in an oil bath at 120-130°C for 1 hour. The mixture will turn a dark red/brown color.

-

After cooling, pour the reaction mixture into 100 mL of cold water while stirring. A yellowish-white solid will precipitate.

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove unreacted phenol and sulfuric acid.

-

For purification, dissolve the crude product in a minimum amount of hot ethanol.

-

Add a small amount of activated charcoal to the solution and heat to boiling for a few minutes.

-

Filter the hot solution to remove the charcoal.

-

Slowly add water to the filtrate until a permanent cloudiness appears.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to complete crystallization.

-

Collect the purified phenolphthalein crystals by vacuum filtration and dry them in a desiccator.

Synthesis of Fluorescein

This protocol describes the synthesis of fluorescein from phthalic anhydride and resorcinol.

Materials:

-

Phthalic anhydride

-

Resorcinol

-

Anhydrous zinc chloride or concentrated sulfuric acid

-

Ethanol

-

Sodium hydroxide solution (1 M)

-

Hydrochloric acid solution (1 M)

Procedure:

-

In a fume hood, mix 1.5 g of phthalic anhydride and 2.2 g of resorcinol in a dry flask.

-

Add 0.5 g of anhydrous zinc chloride (or a few drops of concentrated sulfuric acid) as a catalyst.

-

Heat the mixture in an oil bath at 180°C for 30 minutes. The mixture will become a dark, viscous liquid.

-

Allow the reaction mixture to cool and solidify.

-

Dissolve the crude product in 20 mL of 1 M sodium hydroxide solution. The solution will exhibit a strong green fluorescence.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate by slowly adding 1 M hydrochloric acid until the fluorescein precipitates as an orange-red solid.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

Recrystallize the crude fluorescein from hot ethanol to obtain the purified product.

Visualizing the Chemistry of Phthalein Dyes

The following diagrams, generated using the DOT language, illustrate the key chemical processes involved in the synthesis and function of phthalein dyes.

Caption: Synthesis of Phenolphthalein.

Caption: pH-Dependent Structural Changes of Phenolphthalein.

Caption: Synthesis of Fluorescein.

Legacy and Modern Applications

The discovery of phthalein dyes had a profound and lasting impact on chemistry and related fields. Phenolphthalein quickly became an indispensable acid-base indicator in analytical chemistry, a role it still fulfills in laboratories worldwide.[1] Beyond the laboratory, it was unexpectedly discovered to have laxative properties, leading to its use in over-the-counter medications for many years, though this application has since been discontinued due to safety concerns.[7]

Fluorescein, with its intense fluorescence, has become a vital tool in biomedical research and diagnostics.[10] Its derivatives are widely used as fluorescent tracers in microscopy, in immunoassays, and for DNA sequencing.[10] The ability to attach fluorescein to biological molecules has enabled researchers to visualize and track cellular processes with unprecedented detail.

The work of Adolf von Baeyer and the subsequent development of phthalein dyes exemplify the power of fundamental chemical research to drive innovation across diverse scientific disciplines. From their humble beginnings in a 19th-century laboratory, these vibrant and versatile molecules continue to be essential tools for scientists and researchers today.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. reddit.com [reddit.com]

- 5. Thymolphthalein - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. Sciencemadness Discussion Board - preparation of thymolphthalein - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. APC Pure | News | Phenolphthalein Colour Change Explained: From Acid to Alkali [apcpure.com]

- 11. Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stability of Alkaline Earth Metal-Phthalein Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide will therefore focus on the fundamental principles of complex formation and provide a detailed experimental framework for the determination of these crucial stability constants, empowering researchers to ascertain these values under their specific experimental conditions.

Core Principles of Complex Formation

The interaction between an alkaline earth metal ion (M²⁺) and metal phthalein (L⁴⁻, representing the fully deprotonated ligand) is an equilibrium reaction that results in the formation of a metal-ligand complex ([ML]²⁻). The strength of this interaction is quantified by the stability constant (K), also known as the formation constant.

The equilibrium can be represented as:

M²⁺ + L⁴⁻ ⇌ [ML]²⁻

The stability constant, K, is defined by the expression:

K = [ [ML]²⁻ ] / ( [M²⁺] [L⁴⁻] )

A higher value of K indicates a stronger bond between the metal ion and the ligand, signifying a more stable complex.[4] These constants are critical for understanding and modeling the behavior of these complexes in various applications, from analytical chemistry to biological systems.

The following diagram illustrates the fundamental equilibrium.

Stability Constant Data

As previously noted, specific log K values for o-Cresolphthalein Complexone with the full series of alkaline earth metals are not widely published in contemporary sources. The determination of these values often requires direct experimental measurement under controlled conditions of pH, ionic strength, and temperature. For context, the stability of metal-EDTA complexes, a related class of compounds, is well-documented and generally follows the trend Mg²⁺ < Ca²⁺ < Sr²⁺.[5] A similar trend might be expected for this compound complexes, but this must be confirmed experimentally.

The table below is presented as a template for researchers to populate with experimentally determined values.

| Alkaline Earth Metal | log K | Experimental Conditions (pH, Temp, Ionic Strength) |

| Beryllium (Be²⁺) | Data not available | - |

| Magnesium (Mg²⁺) | Data not available | - |

| Calcium (Ca²⁺) | Data not available | - |

| Strontium (Sr²⁺) | Data not available | - |

| Barium (Ba²⁺) | Data not available | - |

Experimental Protocol: Spectrophotometric Determination

The intense color change that occurs when this compound complexes with alkaline earth metals makes spectrophotometry the ideal method for determining stability constants.[6][7] The Method of Continuous Variations , also known as Job's Plot , is a robust technique for determining the stoichiometry and stability constant of a complex in solution.

Principle

The Job's Plot method involves preparing a series of solutions where the mole fractions of the metal ion and the ligand are varied, while their total molar concentration is held constant. The absorbance of the resulting colored complex is measured at its wavelength of maximum absorbance (λ_max). A plot of absorbance versus the mole fraction of the ligand will yield two linear portions that intersect at the mole fraction corresponding to the stoichiometry of the complex. The stability constant can then be calculated from the absorbance data.

Reagents and Apparatus

-

Apparatus :

-

UV-Visible Spectrophotometer

-

Calibrated pH meter

-

Analytical balance

-

Class A volumetric flasks and pipettes

-

Cuvettes (1 cm path length)

-

-

Reagents :

-

Stock solution of o-Cresolphthalein Complexone (e.g., 1.0 x 10⁻⁴ M) in a suitable buffer.

-

Stock solutions of alkaline earth metal salts (e.g., MgCl₂, CaCl₂, SrCl₂, BaCl₂) of the same concentration (1.0 x 10⁻⁴ M) in the same buffer.

-

A buffer solution to maintain a constant pH (e.g., ammonia-ammonium chloride buffer for pH ~10, where the color change is prominent).

-

Deionized water.

-

Experimental Workflow

The following diagram outlines the logical workflow for determining the stability constant using the Method of Continuous Variations.

Detailed Procedure

-

Prepare Stock Solutions : Accurately prepare stock solutions of the chosen alkaline earth metal salt and o-Cresolphthalein Complexone at the same molar concentration (e.g., 1.0 x 10⁻⁴ M) in the selected buffer.

-

Prepare Job's Plot Series : In a series of 11 volumetric flasks (10 mL), prepare solutions by mixing the metal (M) and ligand (L) stock solutions in varying ratios, from 0:10 to 10:0 (M:L), ensuring the total volume is constant (10 mL). This creates solutions where the mole fraction of the ligand varies from 0.0 to 1.0.

-

Determine λ_max : Use the solution with the highest expected complex concentration (e.g., the 5:5 mixture for an expected 1:1 complex) to scan the absorbance across the visible spectrum (approx. 400-700 nm) to find the wavelength of maximum absorbance (λ_max).

-

Measure Absorbance : Set the spectrophotometer to the determined λ_max. Measure and record the absorbance of each of the 11 prepared solutions.

-

Plot the Data : Construct a graph by plotting the measured absorbance (Y-axis) against the mole fraction of the ligand (X-axis).

-

Data Analysis :

-

The plot should show two ascending and descending lines that intersect. The mole fraction at the intersection point reveals the stoichiometry of the complex (e.g., an intersection at 0.5 indicates a 1:1 complex).

-